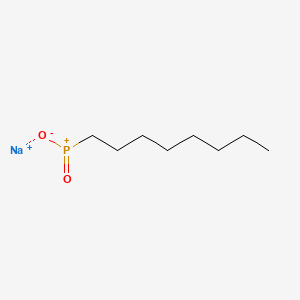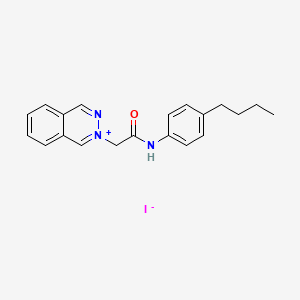
1,4-Dichloro-5-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-5-nitronaphthalene is an organic compound that belongs to the class of nitroarenes It is characterized by the presence of two chlorine atoms and one nitro group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-5-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 1,4-dichloronaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
1,4-Dichloro-5-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 1,4-Dichloro-5-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dichloro-5-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in medicine.
作用機序
The mechanism of action of 1,4-dichloro-5-nitronaphthalene involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atoms can be involved in substitution reactions. These properties make it a versatile compound in organic synthesis and materials science.
類似化合物との比較
Similar Compounds
1,4-Dichloronaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitronaphthalene:
Uniqueness
1,4-Dichloro-5-nitronaphthalene is unique due to the presence of both chlorine and nitro groups on the naphthalene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical processes and applications.
特性
CAS番号 |
2750-81-4 |
|---|---|
分子式 |
C10H5Cl2NO2 |
分子量 |
242.05 g/mol |
IUPAC名 |
1,4-dichloro-5-nitronaphthalene |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13(14)15/h1-5H |
InChIキー |
UFYHMOUUBQRTOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)




![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)



![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)


